molecular formula C21H17N3O3S B251075 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxy-2-naphthamide

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxy-2-naphthamide

Cat. No.: B251075
M. Wt: 391.4 g/mol
InChI Key: MMKWJVBZVMWVRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxy-2-naphthamide, also known as BTA-EG6, is a small molecule that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. BTA-EG6 is a member of the benzothiazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxy-2-naphthamide is not fully understood. However, it is believed that this compound targets multiple signaling pathways that are involved in cancer cell proliferation and survival, including the PI3K/Akt and MAPK/ERK pathways. This compound also interacts with DNA and inhibits topoisomerase II activity, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce oxidative stress and DNA damage, which leads to cell cycle arrest and apoptosis. This compound also inhibits angiogenesis and metastasis by suppressing the expression of various angiogenic factors and matrix metalloproteinases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxy-2-naphthamide is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy with fewer side effects. However, this compound has some limitations in lab experiments. It has poor solubility in water, which limits its use in some assays. This compound also has low stability in biological fluids, which can affect its pharmacokinetics and efficacy.

Future Directions

There are several future directions for the research on N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxy-2-naphthamide. One potential direction is to optimize the synthesis of this compound to improve its solubility and stability. Another direction is to investigate the potential of this compound as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a potential cancer therapeutic agent.
Conclusion:
In conclusion, this compound is a promising small molecule with potential applications in cancer therapy. Its ability to selectively target cancer cells while sparing normal cells makes it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in preclinical and clinical settings.

Synthesis Methods

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxy-2-naphthamide can be synthesized using a multi-step process that involves the condensation of 2-aminobenzothiazole and 3-methoxy-2-naphthoic acid followed by acetylation of the resulting compound. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxy-2-naphthamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis, as well as by inhibiting angiogenesis and metastasis.

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C21H17N3O3S/c1-12(25)22-15-7-8-17-19(11-15)28-21(23-17)24-20(26)16-9-13-5-3-4-6-14(13)10-18(16)27-2/h3-11H,1-2H3,(H,22,25)(H,23,24,26)

InChI Key

MMKWJVBZVMWVRZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3OC

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.